

Fluocinolone Acetonide-13C3 molecular weight and formula

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Compound of Interest

Compound Name: Fluocinolone Acetonide-13C3

Cat. No.: B563592

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In-Depth Technical Guide: Fluocinolone Acetonide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound, **Fluocinolone Acetonide-13C3**, including its core physicochemical properties, analytical methodologies, and mechanism of action. This information is intended to support research and development activities where a labeled internal standard is required for quantitative analysis.

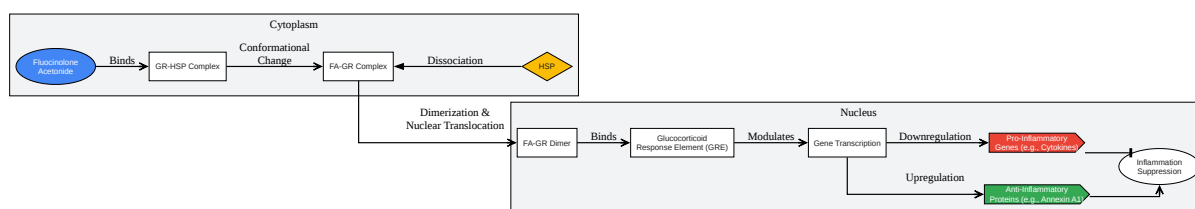
Core Physicochemical Data

The incorporation of three carbon-13 isotopes into the fluocinolone acetonide structure results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. The key quantitative data for both the labeled and unlabeled compounds are summarized below.

Property	Fluocinolone Acetonide- 13C3	Fluocinolone Acetonide
Molecular Formula	$C_{21}^{13}C_3H_{30}F_2O_6$ [1][2]	$C_{24}H_{30}F_2O_6$ [3][4][5]
Molecular Weight	455.47 g/mol [1][2]	452.49 g/mol [4][5]
CAS Number	1262192-25-5 [1][2]	67-73-2 [3]

Glucocorticoid Receptor Signaling Pathway

Fluocinolone acetonide exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR). [2][6] The binding of fluocinolone acetonide to the cytoplasmic GR initiates a signaling cascade that culminates in the modulation of gene expression.



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Figure 1: Glucocorticoid Receptor Signaling Pathway for Fluocinolone Acetonide.

Upon entering the cell, fluocinolone acetonide binds to the glucocorticoid receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs. The activated

fluocinolone acetonide-GR complex then translocates to the nucleus. Within the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins, such as annexin A1, and the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[3][4]

Experimental Protocols

The following is a representative experimental protocol for the quantification of fluocinolone acetonide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Fluocinolone Acetonide-13C3** is an ideal internal standard for this methodology due to its identical chromatographic behavior and distinct mass-to-charge ratio.

Objective: To quantify the concentration of fluocinolone acetonide in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution LC-MS/MS assay.

Materials:

- Fluocinolone Acetonide analytical standard
- **Fluocinolone Acetonide-13C3** (internal standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Biological matrix (e.g., human plasma)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

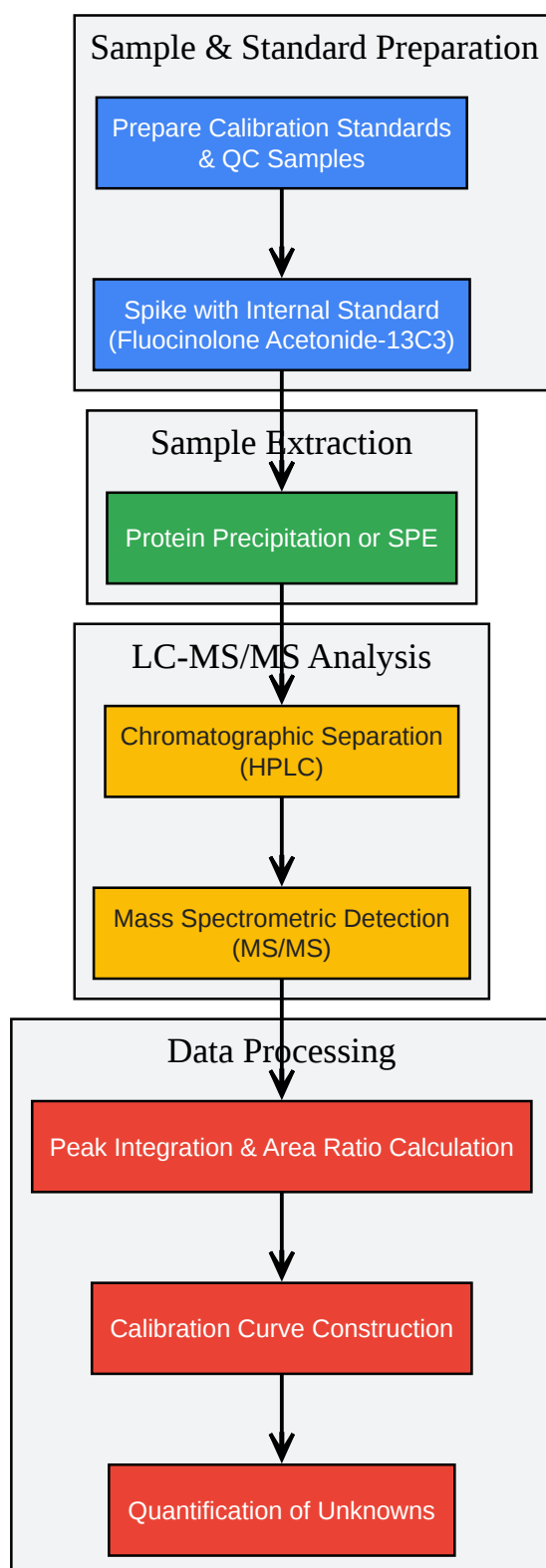
Procedure:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of fluocinolone acetonide and **Fluocinolone Acetonide-13C3** in methanol.
 - Create a series of calibration standards by spiking the biological matrix with known concentrations of fluocinolone acetonide.
 - Prepare QC samples at low, medium, and high concentrations within the calibration range.
 - Add a fixed concentration of the **Fluocinolone Acetonide-13C3** internal standard to all calibration standards, QC samples, and unknown samples.
- Sample Extraction:
 - Protein Precipitation: For plasma samples, a common method is to add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then transferred and evaporated to dryness before reconstitution in the mobile phase.
 - Solid Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed. The specific SPE cartridge and protocol will depend on the matrix.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
 - Injection Volume: Typically 5-20 µL.

- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both fluocinolone acetonide and **Fluocinolone Acetonide-13C3** need to be optimized on the specific instrument.
- Data Analysis:
 - Integrate the peak areas for both the analyte (fluocinolone acetonide) and the internal standard (**Fluocinolone Acetonide-13C3**).
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of fluocinolone acetonide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of fluocinolone acetonide using a stable isotope-labeled internal standard.



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Figure 2: Workflow for Quantitative Analysis of Fluocinolone Acetonide.

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